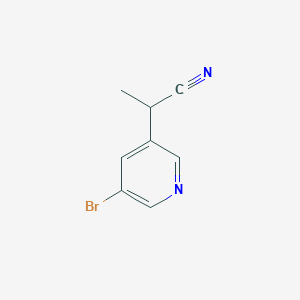

2-(5-Bromopyridin-3-yl)propanenitrile

Description

2-(5-Bromopyridin-3-yl)propanenitrile is a brominated pyridine derivative featuring a propanenitrile substituent at the 3-position of the pyridine ring and a bromine atom at the 5-position. Its molecular formula is C₈H₇BrN₂, combining a nitrile group’s electrophilic character with the aromatic heterocyclic framework of pyridine. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers versatility in synthesis, serving as a precursor to amines, carboxylic acids, or heterocycles via hydrolysis or reduction. This compound is of interest in pharmaceutical and agrochemical research, particularly in constructing bioactive molecules or ligands for catalysis.

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)propanenitrile |

InChI |

InChI=1S/C8H7BrN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 |

InChI Key |

ZEEVRULGGYINQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Bromopyridine Derivatives

Substituent Position Effects: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

Molecular Formula : C₆H₆BrN

This compound substitutes bromine at the pyridine’s 2-position and a methyl group at the 3-position (vs. bromine at 5 and propanenitrile at 3 in the target compound). Key differences include:

- Reactivity : Bromine at the 2-position (ortho to nitrogen) may hinder electrophilic substitution due to steric and electronic effects, whereas bromine at the 5-position (meta to nitrogen) offers better accessibility for cross-coupling reactions.

- Functional Groups : The methyl group in 2-bromo-3-methylpyridine contributes to lipophilicity, while the propanenitrile group in the target compound enhances polarity and participation in nucleophilic reactions.

| Property | 2-(5-Bromopyridin-3-yl)propanenitrile | 2-Bromo-3-methylpyridine |

|---|---|---|

| Substituent Positions | Br (5), propanenitrile (3) | Br (2), methyl (3) |

| Molecular Formula | C₈H₇BrN₂ | C₆H₆BrN |

| Key Reactivity | Suzuki coupling, nitrile transformations | Halogenation, alkylation |

| Applications | Pharmaceuticals, ligands | Agrochemical intermediates |

Functional Group Variations: Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

Molecular Formula: C₁₀H₁₀BrN₂O₂ This derivative () features an amino group at the 2-position and an acrylate ester at the 3-position, contrasting with the target compound’s nitrile group.

- Reactivity: The amino group enables participation in diazotization or condensation reactions, while the acrylate ester allows for Michael additions or polymerizations.

- Electronic Effects: The electron-donating amino group deactivates the pyridine ring, reducing electrophilic substitution rates compared to the electron-withdrawing nitrile group in the target compound.

Comparison with Other Nitrile-Containing Pyridine Compounds

2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile (CAS 57964-39-3)

Molecular Formula : C₁₄H₁₄N₂

This compound () shares the propanenitrile moiety but incorporates a tetrahydronaphthyl group instead of a bromopyridine ring.

- Applications : Likely used in materials science or as a building block for polycyclic amines, contrasting with the target compound’s role in catalysis or medicinal chemistry.

| Property | 2-(5-Bromopyridin-3-yl)propanenitrile | 2-[1-(4-Cyano...]propanenitrile |

|---|---|---|

| Core Structure | Bromopyridine | Tetrahydronaphthyl |

| Polarity | Moderate (nitrile + Br) | Low (aliphatic + nitrile) |

| Synthetic Utility | Cross-coupling, nitrile chemistry | Cyclization, polymer precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.